molecular formula C25H22N4O2S B4594809 N-(3-CARBAMOYL-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-2-(3-PYRIDINYL)-4-QUINOLINECARBOXAMIDE

N-(3-CARBAMOYL-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-2-(3-PYRIDINYL)-4-QUINOLINECARBOXAMIDE

Cat. No.: B4594809
M. Wt: 442.5 g/mol
InChI Key: OXKKFMLILYWBHQ-UHFFFAOYSA-N
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Description

N-(3-CARBAMOYL-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-2-(3-PYRIDINYL)-4-QUINOLINECARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzothiophene core, a pyridine ring, and a quinoline moiety, making it a subject of study for its chemical reactivity and potential biological activities.

Scientific Research Applications

Chemistry

In chemistry, N-(3-CARBAMOYL-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-2-(3-PYRIDINYL)-4-QUINOLINECARBOXAMIDE is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds with desirable properties.

Biology

In biological research, this compound is investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties. Studies focus on understanding how the compound interacts with biological targets and its effects on cellular processes.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Researchers aim to identify its efficacy and safety in treating various diseases and conditions, as well as its mechanism of action.

Industry

In the industrial sector, this compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-CARBAMOYL-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-2-(3-PYRIDINYL)-4-QUINOLINECARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzothiophene core, which is then functionalized to introduce the carbamoyl and methyl groups. Subsequent steps involve the coupling of the benzothiophene derivative with a pyridine ring and a quinoline carboxamide moiety. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost-effectiveness, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(3-CARBAMOYL-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-2-(3-PYRIDINYL)-4-QUINOLINECARBOXAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups.

Mechanism of Action

The mechanism of action of N-(3-CARBAMOYL-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-2-(3-PYRIDINYL)-4-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(3-CARBAMOYL-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-2-(3-PYRIDINYL)-4-QUINOLINECARBOXAMIDE include other benzothiophene derivatives, pyridine-containing compounds, and quinoline carboxamides. Examples include:

  • Benzothiophene-2-carboxamide
  • 3-Pyridinyl-4-quinolinecarboxamide
  • 6-Methyl-4,5,6,7-tetrahydro-1-benzothiophene derivatives

Uniqueness

What sets this compound apart is its unique combination of structural features, which confer distinct chemical and biological properties. The presence of the benzothiophene core, pyridine ring, and quinoline moiety in a single molecule allows for a diverse range of interactions and reactivities, making it a valuable compound for research and application.

Properties

IUPAC Name

N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-pyridin-3-ylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O2S/c1-14-8-9-17-21(11-14)32-25(22(17)23(26)30)29-24(31)18-12-20(15-5-4-10-27-13-15)28-19-7-3-2-6-16(18)19/h2-7,10,12-14H,8-9,11H2,1H3,(H2,26,30)(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXKKFMLILYWBHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-CARBAMOYL-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-2-(3-PYRIDINYL)-4-QUINOLINECARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N-(3-CARBAMOYL-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-2-(3-PYRIDINYL)-4-QUINOLINECARBOXAMIDE
Reactant of Route 3
N-(3-CARBAMOYL-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-2-(3-PYRIDINYL)-4-QUINOLINECARBOXAMIDE
Reactant of Route 4
N-(3-CARBAMOYL-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-2-(3-PYRIDINYL)-4-QUINOLINECARBOXAMIDE
Reactant of Route 5
N-(3-CARBAMOYL-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-2-(3-PYRIDINYL)-4-QUINOLINECARBOXAMIDE
Reactant of Route 6
N-(3-CARBAMOYL-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-2-(3-PYRIDINYL)-4-QUINOLINECARBOXAMIDE

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